CCAAT transcription factor EFI(A)

Transcription factor binding affinity CCAAT-box EMSA NF-Y/CBF comparative biochemistry

The entity registered under CAS 133065-13-1 and listed commercially as CCAAT transcription factor EFI(A) is chemically defined as a trisaccharide (molecular formula C₁₆H₂₈O₁₄, molecular weight 444.386 g/mol) with IUPAC name (2R,3R,4S,5R,6R)-4-[(2R,3R,4S,5R)-3,5-dihydroxy-4-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,5-triol. The biological designation refers to Enhancer Factor I subunit A (EFI-A), a 322-amino-acid CCAAT-box-binding transcription factor also identified as YB-1, dbpB, and CBF-A, which functions as a subunit of the heteromeric CBF/NF-Y complex.

Molecular Formula C16H28O14
Molecular Weight 444.386
CAS No. 133065-13-1
Cat. No. B589396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCCAAT transcription factor EFI(A)
CAS133065-13-1
SynonymsCCAAT transcription factor EFI(A)
Molecular FormulaC16H28O14
Molecular Weight444.386
Structural Identifiers
SMILESC1C(C(C(C(O1)OC2C(COC(C2O)OC3C(C(OC(C3O)O)CO)O)O)O)O)O
InChIInChI=1S/C16H28O14/c17-1-6-8(21)13(10(23)14(25)28-6)30-16-11(24)12(5(19)3-27-16)29-15-9(22)7(20)4(18)2-26-15/h4-25H,1-3H2/t4-,5-,6-,7+,8-,9-,10-,11-,12+,13+,14-,15-,16-/m1/s1
InChIKeyBLASHPVRFCCALK-IVCVOHDKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CCAAT Transcription Factor EFI(A) for Gene Regulation Studies: CAS 133065-13-1 Procurement Profile


The entity registered under CAS 133065-13-1 and listed commercially as CCAAT transcription factor EFI(A) is chemically defined as a trisaccharide (molecular formula C₁₆H₂₈O₁₄, molecular weight 444.386 g/mol) with IUPAC name (2R,3R,4S,5R,6R)-4-[(2R,3R,4S,5R)-3,5-dihydroxy-4-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,5-triol . The biological designation refers to Enhancer Factor I subunit A (EFI-A), a 322-amino-acid CCAAT-box-binding transcription factor also identified as YB-1, dbpB, and CBF-A, which functions as a subunit of the heteromeric CBF/NF-Y complex [1]. Vendor product listings typically specify ≥95% purity for the CAS-listed compound , though researchers should verify whether the trisaccharide or the full-length recombinant protein is the intended target of procurement for their specific assay system.

Why Generic CCAAT-Binding Factor Probes Cannot Substitute for EFI(A) in Transcriptional Studies


The CCAAT-box binding protein family encompasses multiple structurally and functionally distinct factors, including NF-Y (CBF), CTF/NF-1, C/EBP, and CP1/CP2, all of which recognize the pentanucleotide CCAAT motif yet exhibit divergent flanking sequence preferences, protein complex compositions, and regulatory outputs [1]. EFI(A) can cross-bind to the recognition sites of these related factors with a range of affinities that differ by up to 10-fold from its cognate high-affinity site, and it displays a binding affinity for NF-Y and CBF sites that is equal to or 2-fold greater than their native factors [1]. Substituting a generic NF-Y or C/EBP recombinant protein for EFI(A) in electrophoretic mobility shift assays (EMSA), chromatin immunoprecipitation, or transcriptional reporter experiments therefore compromises both quantitative binding accuracy and functional interpretation, as detailed in the evidence below.

Head-to-Head Quantitative Differentiation of CCAAT Transcription Factor EFI(A)


EFI(A) Binds NF-Y and CBF Recognition Sites with Equal or 2-Fold Greater Affinity Than the Native Factors

In a direct comparative study using avian nuclear extracts and gel retardation assays, EFI was shown to bind to the recognition sequences of NF-Y and CBF with equal or up to 2-fold greater affinity than NF-Y and CBF themselves, despite less than 50% nucleotide sequence homology outside the core CCAAT motif [1]. This cross-binding was quantified across multiple CCAAT-factor sites, demonstrating that EFI retains high-affinity interactions even on non-cognate promoter elements where NF-Y or CBF binding is substantially weaker [1].

Transcription factor binding affinity CCAAT-box EMSA NF-Y/CBF comparative biochemistry

EFI(A) Cross-Binds to Six Distinct CCAAT-Factor Recognition Sequences with ≤10-Fold Affinity Range

Faber et al. (1990) systematically tested EFI binding to oligonucleotides containing the recognition sequences of CBF, NF-Y, CP2, CP1, CTF/NF-1, and C/EBP. EFI bound all six sites with affinities spanning at most a 10-fold range relative to its high-affinity RSV LTR site, whereas each of these factors displayed markedly narrower, sequence-specific binding profiles on their own cognate sites [1]. This broad cross-reactivity is a distinguishing feature of EFI(A) not observed to the same extent in NF-Y or C/EBP.

CCAAT-box transcription factor family DNA-binding specificity Cross-reactivity profiling

EFI(A)/YB-1 Cold-Shock Domain Confers Dual DNA and RNA Binding Not Shared by NF-Y Histone-Fold Subunits

The EFI(A)/YB-1 protein contains a single cold-shock domain (CSD) that mediates binding to both single-stranded DNA and mRNA, with reported KD values for mRNA binding in the low nanomolar range [1]. In contrast, the NF-Y/CBF complex employs histone-fold domains in its B and C subunits for DNA binding and lacks intrinsic RNA-binding activity [2]. This structural divergence underpins fundamentally different molecular functionalities: EFI(A) participates in both transcriptional regulation and cytoplasmic mRNA packaging/translation control, whereas NF-Y functions exclusively as a promoter-bound transcriptional activator.

Cold-shock domain YB-1 nucleic acid binding NF-Y structural biology

Commercially Available EFI-A/YB-1 Peptide Reagents Offer Defined Purity (>90% by HPLC) vs. Variable Recombinant Protein Preparations

Multiple vendors offer EFI-A/YB-1-derived blocking peptides (middle-region sequences) with purity specifications exceeding 90% as determined by HPLC and mass spectrometry . In contrast, full-length recombinant YB-1 protein expressed in E. coli typically yields purity levels of 85–95% by SDS-PAGE with variable endotoxin content and post-translational modification patterns that can affect DNA-binding activity . For antibody neutralization controls and competitive EMSA experiments, the defined-sequence peptide reagents provide batch-to-batch consistency that recombinant full-length preparations may not guarantee.

EFI-A blocking peptide YB-1 antibody validation Research-grade peptide purity

Defined Application Scenarios for CCAAT Transcription Factor EFI(A) Procurement


Differential CCAAT-Box Promoter Occupancy Mapping via Competitive EMSA

When mapping transcription factor occupancy on CCAAT-containing promoters (e.g., RSV LTR, α2(I) collagen, MHC class II), EFI(A) protein or its DNA-binding domain can be used as a competitive probe to distinguish EFI-specific binding from NF-Y or C/EBP occupancy. Based on Faber et al. (1990) [1], EFI binds NF-Y and CBF sites with equal or 2-fold higher affinity, enabling researchers to design competition experiments where excess unlabeled EFI oligonucleotide specifically abolishes EFI-containing complexes while leaving NF-Y complexes intact at appropriate competitor concentrations.

Antibody Specificity Validation Using EFI-A Blocking Peptides

The EFI-A/YB-1 middle-region blocking peptide (>90% purity, HPLC-verified [1]) serves as an essential negative control in Western blotting, immunohistochemistry, and ChIP-grade antibody validation. Pre-incubation of anti-EFI-A/YB-1 antibodies with this peptide quantitatively abolishes target band detection, confirming antibody specificity without the confounding effects of full-length recombinant protein aggregates or degradation products.

Transcriptional-Translational Coupling Studies Exploiting EFI(A)/YB-1 Dual Nucleic Acid Binding

Unlike NF-Y or C/EBP, EFI(A)/YB-1 binds both DNA promoter elements and cytoplasmic mRNA (KD ~ nM range [1]), making it uniquely suited for studies of coupled transcription-translation regulation, mRNA storage particle biology (e.g., Xenopus oocyte RNPs), and stress granule dynamics. Procurement of the EFI(A) probe, rather than a DNA-only-binding CCAAT factor, is essential for experimental designs that require simultaneous assessment of promoter binding and mRNA interaction.

CCAAT-Factor Family-Wide Binding Site Screening

The broad cross-reactivity of EFI(A) across CBF, NF-Y, CP1, CP2, CTF/NF-1, and C/EBP recognition sequences (≤10-fold affinity range [1]) makes it an efficient single-probe screening tool for identifying novel CCAAT-box elements in uncharacterized promoter regions. Rather than performing six separate EMSA reactions with individual factor preparations, researchers can first screen with EFI(A) and subsequently deconvolute factor identity using specific antibodies or competition oligonucleotides.

Quote Request

Request a Quote for CCAAT transcription factor EFI(A)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.